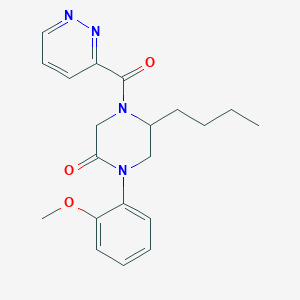![molecular formula C18H18N2O3 B5513110 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest in various scientific fields due to its unique structure and properties. This compound is part of the 1,2,4-oxadiazole class, known for its diverse applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazoles involves multiple steps, including the use of 2,4-dimethylcarbolic acid and various reactants like ethyl 2-bromoacetate and hydrazine. A study by Rasool et al. (2016) outlines the synthesis process in detail, including refluxing and stirring methods, which might be applicable to the compound (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).
Molecular Structure Analysis
The molecular structure of similar 1,2,4-oxadiazole compounds has been analyzed using techniques like IR, 1H-NMR, and EIMS. These methods help in corroborating the structures of synthesized molecules, as discussed by Chen et al. (2004) (Chen, Wang, Pu, & Wang, 2004).
Chemical Reactions and Properties
1,2,4-oxadiazoles undergo various chemical reactions, including thermolysis and cyclization, as demonstrated by Kassam and Warkentin (1994). Their study reveals the cascade of reactions these compounds can undergo under specific conditions (Kassam & Warkentin, 1994).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles have been explored in different studies. For instance, Werstiuk et al. (2006) examined the pyrolysis of related compounds, shedding light on their stability and behavior under thermal stress (Werstiuk, Kłys, & Warkentin, 2006).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles include their reactivity and interaction with other molecules. Research by Rai et al. (2009) on similar compounds provides insights into their antibacterial properties, which could be an aspect of the chemical properties of the compound (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has unveiled that oxadiazole analogues possess significant anticancer activity, targeting various cancer cell lines such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specifically, a compound closely related to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole demonstrated heightened sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines, marking its potential as an anticancer agent (Ahsan et al., 2014).
Antimicrobial Applications
The synthesis of oxadiazole derivatives has also shown promising results in the fight against microbial infections. Novel 1,2,4-triazole derivatives, which share a core structure with the oxadiazole compound of interest, have been synthesized and found to exhibit good to moderate antimicrobial activities against a range of microorganisms, suggesting a potential application in antimicrobial therapies (Bektaş et al., 2010).
Antibiotic and Lipoxygenase Inhibitory Activity
A study on molecules bearing a similar 1,3,4-oxadiazole framework highlighted their antibiotic efficacy against Gram-positive and Gram-negative bacteria and their lipoxygenase inhibitory activity. This dual function underscores the compound's potential in creating new antibiotic treatments and anti-inflammatory drugs (Rasool et al., 2016).
Corrosion Inhibition
Oxadiazole compounds, including those with similar structures to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been investigated for their corrosion inhibitive properties. Specifically, they have demonstrated effectiveness in protecting brass against corrosion and scaling in simulated cooling water systems, highlighting their industrial application in metal preservation (Rochdi et al., 2014).
Eigenschaften
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-5-13(2)16(10-12)22-11-17-19-18(20-23-17)14-6-8-15(21-3)9-7-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICFSUDMJUEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)
![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)


![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)
![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)


![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)